Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate
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Overview
Description
Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate can be synthesized through the reaction of phthalic anhydride with phenylhydrazine in the presence of a catalyst such as methanesulfonic acid. The reaction is typically carried out under reflux conditions in methanol, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted isoindole derivatives, which can further be utilized in various chemical syntheses .
Scientific Research Applications
Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to metal ions such as copper, zinc, and iron, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
- 2H-Isoindole-2-propanoic acid, 1,3-dihydro-1,3-dioxo-
Uniqueness
Phenyl 1,3-dioxo-1,3-dihydro-2H-isoindole-2-carboxylate stands out due to its unique structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
CAS No. |
25643-04-3 |
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Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
phenyl 1,3-dioxoisoindole-2-carboxylate |
InChI |
InChI=1S/C15H9NO4/c17-13-11-8-4-5-9-12(11)14(18)16(13)15(19)20-10-6-2-1-3-7-10/h1-9H |
InChI Key |
AWJZFRCAODXOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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